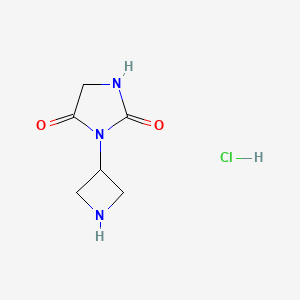
3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Efficient Synthesis Techniques : A study demonstrated the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives, which are structurally related to 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride, offering a potential method for the synthesis of related compounds (Brouillette et al., 2007).
Intermediate in Biotin Synthesis : Research indicates the use of similar compounds as intermediates in the synthesis of biotin, a vital nutrient, suggesting potential applications in nutritional science (Kale et al., 2007).
Structural Elucidation and Activity Studies : Studies on structurally related 5-arylidene imidazolidine-2,4-dione derivatives have been conducted, focusing on their synthesis, structural elucidation, and evaluation of activities, such as anti-arrhythmic properties (Pękala et al., 2005).
Pharmacological Applications
Potential in Neuropharmacology : The compound LEI‐101, a derivative of imidazolidine-2,4‐dione hydrochloride, was identified as a selective cannabinoid CB2 receptor agonist with potential applications in treating nephrotoxicity, highlighting the compound's relevance in neuropharmacology (Mukhopadhyay et al., 2016).
Antinociceptive Effects : Research on hydantoin derivatives, closely related to imidazolidine-2,4-dione, indicates potential antinociceptive effects, pointing towards possible pain management applications (Queiroz et al., 2015).
Chemical and Biological Research
Glycoluril and Analogues Synthesis : Glycolurils and their analogues, including imidazolidine-2,4-dione derivatives, have applications in various fields like pharmacology, explosives, and supramolecular chemistry, showcasing a broad spectrum of research opportunities (Kravchenko et al., 2018).
Anticancer Agent Synthesis : The synthesis of novel imidazolidin-2,4-dione derivatives and their evaluation as potential anticancer agents represent significant research interests in oncology (Penthala et al., 2011).
Antimicrobial Applications : Novel azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones, akin to imidazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial activity, indicating potential use in infection control (Sahib, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .
Análisis Bioquímico
Biochemical Properties
3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, inhibiting their activity by binding to their active sites. This interaction can modulate the proteolytic pathways within cells, affecting protein turnover and signaling processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways. At high doses, it can induce toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the levels of metabolites involved in the tricarboxylic acid cycle, influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it can be directed to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and transcriptional regulation .
Propiedades
IUPAC Name |
3-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-3-8-6(11)9(5)4-1-7-2-4;/h4,7H,1-3H2,(H,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILNQCDEONIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
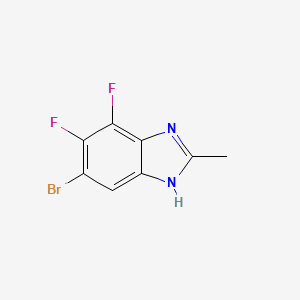
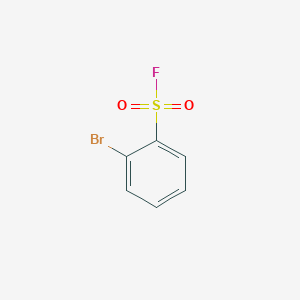
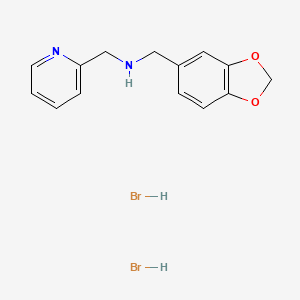
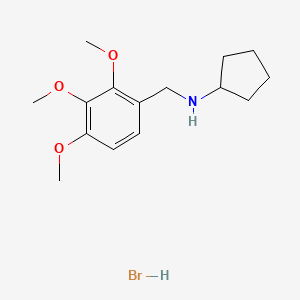
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
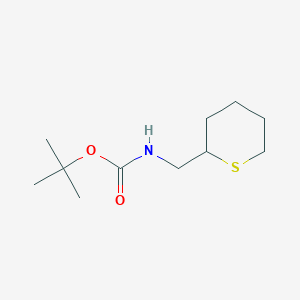
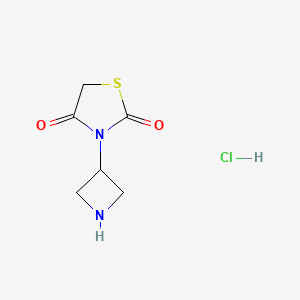
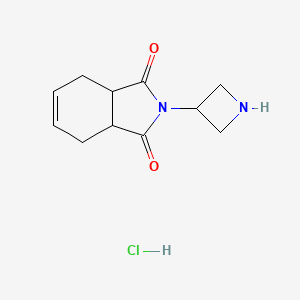
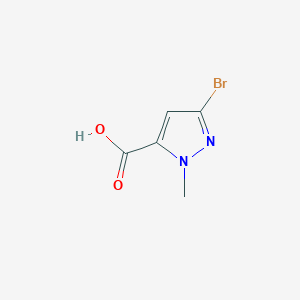
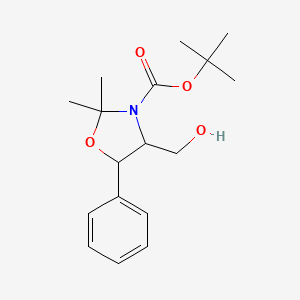

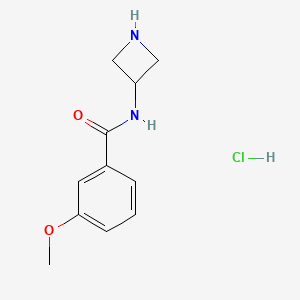
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
